KN-92 hydrochloride

説明

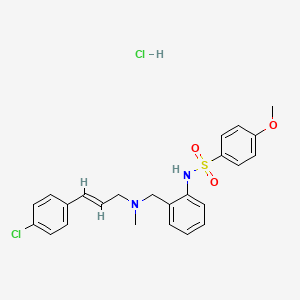

KN-92 hydrochloride (CAS: 1431698-47-3) is a chemically modified, inactive analog of the selective Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) inhibitor KN-93 . Structurally, it shares the core backbone of KN-93 but lacks the critical functional groups required for CaMKII inhibition, rendering it pharmacologically inert . Its molecular formula is C₂₄H₂₆Cl₂N₂, with a molecular weight of 493.443 g/mol, and it exhibits high solubility in dimethyl sulfoxide (DMSO) (≥50 mg/mL) .

This compound is widely used as a negative control in experimental studies to validate the specificity of KN-93’s effects. Similarly, in cardiac research, KN-92 fails to inhibit CaMKII-dependent sarcoplasmic reticulum (SR) Ca²⁺ leaks, a hallmark of KN-93 activity .

準備方法

KN-92 (塩酸塩) の合成は、コア構造の調製から始まり、さまざまな官能基の導入が続く、いくつかのステップを伴います。合成経路には、通常、以下のステップが含まれます。

コア構造の形成: これは、KN-92 のコア構造を形成するために、適切な出発物質を制御された条件下で反応させることを伴います。

官能基導入: アルキル化、スルホン化、塩素化などの反応を通して、さまざまな官能基が導入されます。

KN-92 (塩酸塩) の工業的製造方法は、実験室合成と類似していますが、大量に対応するためにスケールアップされています。これらの方法には、最終生成物の高収率と高純度を確保するために、反応条件を最適化することが含まれます。

化学反応の分析

Structural Features and Functional Groups

KN-92 hydrochloride has the molecular formula C₂₄H₂₆Cl₂N₂O₃S and contains the following functional groups:

- Sulfonamide group (–SO₂NH–)

- Chlorophenyl ring (4-chlorophenyl)

- Allyl chain with a tertiary amine

- Methoxy group (–OCH₃)

These groups influence its stability and reactivity under various conditions.

Hydrolysis and Stability

- Acidic Hydrolysis : The sulfonamide group resists hydrolysis under mild acidic conditions but may degrade in concentrated HCl at elevated temperatures.

- Basic Hydrolysis : Prolonged exposure to strong bases (e.g., NaOH) could cleave the sulfonamide bond, yielding sulfonic acid and amine byproducts .

Stability Data :

- pH Stability : Stable in DMSO and ethanol solutions (≥10 mM) .

- Thermal Degradation : Decomposes at temperatures >200°C .

Interaction with Biological Targets

Though not a direct chemical reaction, KN-92’s structural similarity to KN-93 allows non-covalent interactions:

- Voltage-Gated Potassium Channels : Binds to Kv1.2 and Kv1.5, altering ion flux without enzymatic inhibition .

- L-Type Calcium Channels : Reduces CaV1.2/1.3 currents independently of CaMKII, likely via steric hindrance .

Comparative Reactivity with KN-93

| Property | This compound | KN-93 |

|---|---|---|

| CaMKII Inhibition | No activity (Ki >100 μM) | Potent (Ki = 370 nM) |

| Oxidative Stability | Moderate | Similar to KN-92 |

| Solubility | 40 mg/mL in DMSO | 24 mg/mL in DMSO |

Degradation Pathways

Under extreme conditions:

科学的研究の応用

Scientific Research Applications

KN-92 hydrochloride serves various roles in scientific research:

Chemistry

This compound is employed as a reagent in organic synthesis reactions, aiding in the preparation of complex molecules and the exploration of reaction mechanisms. Its unique structure allows for specific interactions that can be studied to gain insights into chemical behaviors.

Biology

In biological research, this compound is utilized in biochemical assays to investigate enzyme activity, protein interactions, and cellular processes. It acts as a control compound to elucidate the effects of its active counterpart, KN-93, particularly in studies involving calcium/calmodulin-dependent protein kinase II (CaMKII) inhibition .

Medicine

The compound has potential therapeutic applications, particularly in understanding disease mechanisms and developing new drugs. Its role as a control allows researchers to differentiate between the effects caused by CaMKII inhibition and those that are independent of it.

Industry

In industrial applications, this compound is involved in the production of specialty chemicals and pharmaceuticals, contributing to various sectors that require precise chemical interactions .

Cardiac Studies

Research has shown that treatment with KN-93 leads to improved left ventricular function in wild-type mice after myocardial infarction, while treatment with KN-92 does not yield beneficial effects. In transgenic mouse models:

作用機序

KN-92 (塩酸塩) は、CaMKII 阻害活性を欠いているため、有意な生物学的効果を発揮しません。これは、CaMKII 活性に対する KN-93 の特異的効果を区別するための対照化合物として役立ちます。 KN-93 は、キナーゼへのカルシウム/カルモジュリンの結合を競合的に阻害することで CaMKII を阻害し、その活性化を防ぎます .

類似化合物との比較

KN-92 vs. KN-93: Structural and Functional Differences

Key Research Findings:

- KN-93 also lowers early afterdepolarizations (EADs) in hypertrophied myocardium by 50%, whereas KN-92 fails to alter EAD incidence .

KN-92 vs. Other CaMKII Inhibitors

KN-62

KN-62, another CaMKII inhibitor, binds to the calmodulin-binding site of CaMKII, unlike KN-93’s competitive mechanism . While KN-62 and KN-93 are both active, KN-92 serves as a universal negative control across studies, irrespective of the inhibitor’s structural class.

Trifluoperazine and W-7

- Trifluoperazine : A calmodulin antagonist, it broadly inhibits Ca²⁺/calmodulin-dependent enzymes but lacks CaMKII specificity .

- W-7: Similar to trifluoperazine, it non-selectively targets calmodulin .

- KN-92 : Unlike these compounds, KN-92 is structurally tailored to match KN-93, ensuring precise control for CaMKII-specific experiments .

Pharmacological Specificity in Disease Models

生物活性

KN-92 hydrochloride is a compound known primarily as an inactive derivative of KN-93, which is a selective inhibitor of Ca2+/calmodulin-dependent kinase II (CaMKII). This article provides a comprehensive overview of the biological activity of KN-92, including its mechanisms of action, research findings, and potential applications in various fields.

Overview of this compound

- Chemical Structure : this compound has the molecular formula and a molecular weight of 493.45 g/mol.

- CAS Number : 1431698-47-3.

- Role : Primarily used as a control compound in studies involving KN-93 to elucidate the antagonist activities of CaMKII inhibitors .

KN-92 does not exhibit direct inhibitory effects on CaMKII but serves as a control to assess the specificity and efficacy of KN-93. The mechanism through which KN-93 operates involves:

- Competitive Inhibition : KN-93 competitively blocks calmodulin (CaM) binding to CaMKII with an inhibition constant (Ki) of approximately 370 nM.

- Impact on Cellular Functions : By inhibiting CaMKII, KN-93 affects various cellular processes such as:

In Vitro Studies

- Calcium Signaling : Research indicates that inhibiting CaMKII can significantly alter calcium signaling pathways, which are crucial for various physiological responses. For example, studies have shown that KN-93 modulates calcium-dependent signaling in cardiac and neuronal cells, suggesting potential therapeutic roles in cardiovascular diseases .

- Effects on Immune Cells : A study demonstrated that metabolic engineering of NK cells (NK-92 cell line) could enhance their cytotoxic activity against tumors by modulating mTORC1 activity. This suggests that while KN-92 itself is inactive, understanding its relationship with active derivatives like KN-93 can lead to advancements in immunotherapy .

In Vivo Studies

- Tumor Microenvironment : In vivo experiments using NK cells have highlighted that metabolic modifications can improve their functionality in acidic tumor microenvironments. This indicates potential applications for KN derivatives in enhancing the efficacy of cancer therapies .

Comparative Analysis Table

| Compound | Activity Type | IC50/Ki Value | Applications |

|---|---|---|---|

| KN-92 | Inactive derivative | N/A | Control compound for studies |

| KN-93 | Selective CaMKII inhibitor | Ki = 370 nM | Cardiovascular and cancer therapies |

Q & A

Basic Questions

Q. What is the primary role of KN-92 hydrochloride in CaMKII research, and how does it differ from KN-93?

this compound is a structurally analogous but inactive derivative of KN-93, a selective Ca²⁺/calmodulin-dependent kinase II (CaMKII) inhibitor. Unlike KN-93, which competitively blocks calmodulin (CaM) binding to CaMKII (Ki = 370 nM), KN-92 lacks inhibitory activity due to modifications in its chemical structure. It is used as a negative control to isolate CaMKII-specific effects observed with KN-93, ensuring that experimental outcomes are not artifacts of off-target interactions .

Q. What are the critical storage and preparation protocols for this compound in laboratory settings?

this compound should be stored at -20°C in its lyophilized form to maintain stability. For solubility, use DMSO at concentrations ≥50 mg/mL. Post-reconstitution, aliquots should be stored at -20°C and used within one month to avoid degradation. Purity (≥99.77%) must be verified via HPLC or mass spectrometry to rule out contaminants that could confound results .

Q. Why is this compound indispensable as a negative control in CaMKII inhibition studies?

KN-92 serves as a critical experimental control to validate that observed biological effects (e.g., apoptosis inhibition, kinase activity modulation) are specific to KN-93’s CaMKII inhibition. For instance, in Aeromonas hydrophila-induced apoptosis studies, KN-92 failed to attenuate caspase-3 activity, confirming that KN-93’s effects are mechanistically tied to CaMKII .

Advanced Research Questions

Q. How should researchers design experiments to validate CaMKII inhibition using this compound?

- Parallel Testing : Include KN-92 and KN-93 at equimolar concentrations (e.g., 1–10 µM) in the same experimental setup.

- Dosage Matching : Ensure solvent (DMSO) concentrations are identical across groups to control for solvent-induced artifacts.

- Functional Assays : Use phosphorylation-specific antibodies (e.g., anti-phospho-CaMKII Thr286) to quantify CaMKII activity. KN-92 should not reduce phosphorylation levels, unlike KN-93 .

Q. How to resolve data contradictions when this compound exhibits unexpected biological activity?

- Purity Verification : Re-test KN-92 purity to rule out contamination (e.g., residual KN-93).

- Concentration Cross-Check : Validate stock and working solution concentrations via spectrophotometry.

- Off-Target Screening : Use kinase profiling assays to identify unintended interactions. For example, in hepatic stellate cell studies, KN-92 showed no anti-proliferative effects, whereas KN-93 did, confirming its specificity .

Q. What methodological safeguards are essential when using this compound in comparative studies?

- Blind Experiments : Mask compound identities during data collection to avoid bias.

- Replicate Validation : Perform ≥3 independent replicates to confirm reproducibility.

- Pilot Studies : Pre-test KN-92 in target systems (e.g., cell lines, isolated kinases) to confirm inactivity. In mitochondrial studies, KN-92’s IC50 values were distinct from KN-93, highlighting context-specific thresholds for activity .

特性

IUPAC Name |

N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN2O3S.ClH/c1-27(17-5-6-19-9-11-21(25)12-10-19)18-20-7-3-4-8-24(20)26-31(28,29)23-15-13-22(30-2)14-16-23;/h3-16,26H,17-18H2,1-2H3;1H/b6-5+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDNWBMPAAXAHM-IPZCTEOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26Cl2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。